2,6-bis(3-bromobenzylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(3-bromobenzylidene)cyclohexanone is an organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a cyclohexanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-bromobenzylidene)cyclohexanone typically involves the condensation of 3-bromobenzaldehyde with cyclohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds in the final product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(3-bromobenzylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated cyclohexanone derivative.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated cyclohexanone derivatives.
Scientific Research Applications
2,6-bis(3-bromobenzylidene)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Materials Science: Its unique structure allows for the exploration of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,6-bis(3-bromobenzylidene)cyclohexanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- (2E,6Z)-2,6-bis[(3-chlorophenyl)methylidene]cyclohexan-1-one
- (2E,6Z)-2,6-bis[(3-fluorophenyl)methylidene]cyclohexan-1-one
- (2E,6Z)-2,6-bis[(3-methylphenyl)methylidene]cyclohexan-1-one
Uniqueness
2,6-bis(3-bromobenzylidene)cyclohexanone is unique due to the presence of bromine atoms, which can significantly influence its reactivity and potential applications. The bromine atoms can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H16Br2O |
---|---|
Molecular Weight |
432.1 g/mol |
IUPAC Name |
(2E,6Z)-2,6-bis[(3-bromophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O/c21-18-8-1-4-14(12-18)10-16-6-3-7-17(20(16)23)11-15-5-2-9-19(22)13-15/h1-2,4-5,8-13H,3,6-7H2/b16-10-,17-11+ |
InChI Key |
AHJCUJSTWXHHHI-VRNBXGKJSA-N |
SMILES |
C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1 |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)Br)/C(=O)/C(=C\C3=CC(=CC=C3)Br)/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Br)C(=O)C(=CC3=CC(=CC=C3)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.